4-[(3-Hydroxypropyl)sulfanyl]benzoic acid
Description
4-[(3-Hydroxypropyl)sulfanyl]benzoic acid is a benzoic acid derivative featuring a sulfanyl (-S-) group substituted at the para position of the benzene ring, with a 3-hydroxypropyl chain attached to the sulfur atom. The compound is listed by CymitQuimica as a discontinued product, suggesting its niche applications in research or specialized synthesis .
Properties
IUPAC Name |
4-(3-hydroxypropylsulfanyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,11H,1,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPGXVRIIXQAIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)SCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
4-[(3-Hydroxypropyl)sulfanyl]benzoic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of sulfanyl groups on biological systems.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: The sulfanyl group can interact with thiol-containing enzymes and proteins.
Pathways Involved: It may modulate signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Functional Group Variations
4-[(3-Phenylpropyl)sulfanyl]benzoic Acid
- Structure : The sulfanyl group is substituted with a 3-phenylpropyl chain instead of 3-hydroxypropyl.
- Molecular Formula : C₁₆H₁₆O₂S; Molar Mass : 272.36 g/mol.
- Lacks hydrogen-bonding capability from the hydroxyl group, leading to lower reactivity in polar environments.
- Applications : Likely used in hydrophobic ligand design or polymer chemistry .
4-Hydroxybenzoic Acid
- Structure : A hydroxyl group (-OH) at the para position instead of the sulfanyl-hydroxypropyl chain.
- CAS : 99-96-7; Molecular Formula : C₇H₆O₃.
- Key Differences :
2.2 Substituent Chain Modifications
Ethyl 4-(3-Hydroxypropyl)benzoate
- Structure : Esterified carboxylic acid with a 3-hydroxypropyl chain at the para position.
- Key Differences :
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure: Two hydroxyl groups (-OH) at positions 3 and 4, with a propenoic acid side chain.
- Physical Properties : Yellow crystals; Applications : Antioxidant in cosmetics, supplements, and pharmacological research.
- Key Differences: Higher antioxidant activity due to catechol (di-OH) and conjugated double-bond system. The propenoic acid chain enables radical scavenging, unlike the sulfanyl-hydroxypropyl group in the target compound .
2.3 Electronic and Steric Effects
4-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)benzoic Acid
- Structure : A trifluoromethyl (-CF₃) group attached to the benzyl-sulfanyl chain.
- Molecular Formula : C₁₅H₁₁F₃O₂S; Molar Mass : 312.31 g/mol.
- Key Differences :
4-[[(3-Hydroxypropyl)propylamino]sulfonyl]-benzoic Acid
- CAS: 28242-03-7; Structure: Sulfonyl (-SO₂-) group with amino and hydroxypropyl substituents.
- Key Differences: The sulfonyl group increases acidity (pKa ~1–2) and hydrogen-bonding capacity. Potential use as a protease inhibitor or enzyme ligand due to sulfonamide functionality .
Comparative Data Table
Research Findings and Trends
- Hydrogen-Bonding vs. Hydrophobicity : The hydroxypropyl group in the target compound enhances solubility in aqueous-organic mixtures compared to phenylpropyl analogs, making it suitable for biological assays .
- Thioether Reactivity : The sulfanyl group can participate in disulfide bond formation or act as a nucleophile, distinguishing it from hydroxyl or ester derivatives .
- Acidity Trends : Sulfanyl-substituted benzoic acids exhibit lower acidity (pKa ~4–5) compared to sulfonyl or hydroxyl derivatives, influencing their behavior in buffer systems .
Biological Activity
4-[(3-Hydroxypropyl)sulfanyl]benzoic acid, a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a hydroxypropyl sulfanyl group, which may enhance its interaction with biological targets. Understanding the biological activity of this compound involves exploring its antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure is pivotal for its biological activity, as the sulfanyl group can influence the compound's reactivity and interaction with biological systems.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have been evaluated for their effectiveness against various bacterial strains. The following table summarizes some findings regarding the antimicrobial activity of related compounds:
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus ATCC 6538 | 9 |
| 4-(4-chlorophenyl)sulfonylbenzoic acid | Enterococcus faecium E5 | 15 |
| 1,3-Oxazol-5(4H)-one | Candida albicans | 8 |
These results suggest that the sulfanyl group may enhance the compound's ability to inhibit bacterial growth and could be explored further for its potential as an antimicrobial agent .
Anticancer Potential
The anticancer potential of benzoic acid derivatives has been a focus of research. Some studies suggest that modifications to the benzoic acid structure can lead to enhanced cytotoxicity against cancer cell lines. For example, compounds with sulfanyl groups have shown promise in inhibiting tumor growth in various cancer models . The exact mechanisms remain under investigation but may involve apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of benzoic acid derivatives, including those with sulfanyl modifications. The results indicated that these compounds exhibited varying degrees of antibacterial activity against Gram-positive bacteria, with some showing significant inhibition comparable to standard antibiotics .
- Toxicity Assessment : The ecological impact of these compounds was assessed using Daphnia magna as a model organism. It was found that while some derivatives exhibited moderate toxicity, others were significantly less toxic than their precursors, suggesting a potential for safer applications in agricultural or therapeutic contexts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
